physicochemical properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
physicochemical properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Foreword: Navigating the Landscape of a Novel Scaffold
For researchers and drug development professionals, the 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold, renowned for its role in a multitude of therapeutically significant molecules, particularly as kinase inhibitors.[1][2][3] The specific derivative, 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , represents a unique constellation of functional groups poised for further chemical elaboration and biological investigation. While comprehensive experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide will provide a thorough analysis based on the well-established chemistry of its structural analogs and the foundational principles of physical organic chemistry.
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying scientific rationale. This guide is structured to provide not only the known and predicted properties of the title compound but also the experimental logic and detailed protocols required to validate these characteristics in a laboratory setting. We will explore the significance of each substituent—the iodo, the methyl, and the carbonitrile—and how they collectively influence the molecule's behavior, from its synthesis and reactivity to its potential as a drug discovery building block.
Part 1: Molecular Profile and Physicochemical Characteristics
The structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile combines the aromatic, hydrogen-bond donating and accepting features of the 7-azaindole core with functional groups that modulate its electronic properties, lipophilicity, and synthetic utility.
Core Structural and Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties. It is crucial to recognize that while calculated values (like molecular weight) are exact, parameters such as logP and pKa are predictions derived from computational models and data from closely related structures. These values serve as essential starting points for experimental design.
| Property | Value / Predicted Range | Scientific Rationale & Significance |
| Molecular Formula | C₉H₆IN₃ | Derived from the chemical structure. |
| Molecular Weight | 283.07 g/mol | Calculated from the atomic weights of the constituent atoms. This is a fundamental property for all stoichiometric calculations in synthesis and analysis. |
| Physical Form | Predicted: Crystalline Solid | Close structural analogs such as 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine are solids.[4] The planar, rigid ring system and potential for intermolecular hydrogen bonding and dipole-dipole interactions favor a solid state at standard conditions. |
| Predicted logP | 2.2 - 2.8 | The logP (partition coefficient) is a measure of lipophilicity. The 7-azaindole core is moderately lipophilic. The iodine atom significantly increases lipophilicity, while the polar carbonitrile group and the pyrrole N-H decrease it. This predicted range suggests moderate cell permeability, a key parameter in drug design. Analogs like 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine have a predicted logP of 2.48.[5] |
| Predicted pKa | Basic pKa: 1.5 - 2.5Acidic pKa: 16 - 18 | The molecule has two potential sites for protonation (pyridine nitrogen) and one for deprotonation (pyrrole N-H). The pyridine nitrogen is a weak base; its basicity is reduced by the electron-withdrawing effects of the fused pyrrole ring and the cyano group. The pyrrole N-H is weakly acidic, similar to pyrrole itself (pKa ~17.5).[6] These values are critical for understanding the compound's charge state in physiological pH, which affects solubility, receptor binding, and ADME properties. |
| Predicted Solubility | Low in Water; Soluble in Organic Solvents (DMSO, DMF, Dichloromethane) | The high molecular weight, predicted high logP, and crystalline nature suggest poor aqueous solubility. The presence of hydrogen bond acceptors (nitrogens) and a donor (N-H) allows for solubility in polar aprotic solvents like DMSO and DMF, which are common for compound screening and NMR analysis. |
| UV-Vis Absorption | Predicted λmax: 280-320 nm | Aromatic systems like the 7-azaindole core exhibit characteristic UV absorption. This property is the basis for quantitative analysis by HPLC with a UV detector. |
The Role of Key Functional Groups
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3-Iodo Group : This is arguably the most significant feature from a synthetic chemistry perspective. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 3-position, making the molecule a versatile intermediate for building a library of analogs.
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4-Methyl Group : The methyl group provides steric bulk and is electronically donating. It can influence the conformation of adjacent substituents and modulate the electronic properties of the pyridine ring. Its presence can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate.
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5-Carbonitrile Group : This is a strong electron-withdrawing group. It significantly impacts the electronic distribution within the aromatic system, influencing the pKa of the pyridine nitrogen. The nitrile group is also a versatile chemical handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
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1H-Pyrrolo N-H Group : The pyrrole nitrogen acts as a hydrogen bond donor. This is a critical feature for molecular recognition, as this moiety is known to form key hydrogen bonds with the hinge region of many protein kinases.[1]
Part 2: Synthesis and Characterization Workflow
A self-validating protocol is one where the outcome of each step provides clear, unambiguous data that confirms the success of the previous action. Here, we outline a plausible synthetic route and the analytical methods required to characterize the title compound.
Proposed Synthetic Pathway
The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be logically approached from a commercially available or readily synthesized 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile precursor. The key transformation is a regioselective iodination at the C3 position of the electron-rich pyrrole ring.
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Reactant Preparation : To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
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Causality: DMF is chosen for its ability to dissolve the polar starting material and reagents. NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocycles. Conducting the reaction at 0 °C helps to control the reaction rate and minimize the formation of potential di-iodinated byproducts.
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-
Reaction Execution : Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
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Self-Validation: TLC analysis should show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot. LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak ([M+H]⁺ at m/z 284.0).
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-
Work-up and Purification : Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine/NIS. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the DMF and inorganic salts. Sodium thiosulfate is a reducing agent that neutralizes the electrophilic iodine source.
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-
Final Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Self-Validation: The purified fractions, when analyzed by TLC, should show a single spot. Combining the pure fractions and evaporating the solvent should yield the final product, which can then be subjected to full characterization.
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Caption: Proposed workflow for the synthesis of the title compound.
Analytical Characterization
Confirming the identity, purity, and structure of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Standard analytical workflow for structural validation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This is the first and most crucial step for structural confirmation. Expected signals would include: a singlet for the pyrrole N-H (typically >10 ppm), a singlet for the C2-H, a singlet for the C6-H, and a singlet for the 4-methyl protons. The integration of these peaks should correspond to a 1:1:1:3 ratio.[8]
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¹³C NMR : This technique confirms the carbon backbone. One would expect to see 9 distinct carbon signals, including a low-field signal for the nitrile carbon (~115-120 ppm) and a very low-field signal for the carbon bearing the iodine (C3), which is often broad or of low intensity.[9]
-
Causality: NMR provides unambiguous information about the connectivity of atoms and the chemical environment of each proton and carbon, making it the gold standard for structural elucidation of organic molecules.
-
-
Mass Spectrometry (MS) :
-
Method : High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).
-
Rationale : HRMS provides an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₉H₇IN₃⁺), confirming that the iodination was successful and no other atoms were unintentionally added or removed.[10] The isotopic pattern for iodine (a single isotope at 127 amu) simplifies the spectral interpretation.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Method : Reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase gradient, with UV detection at a relevant wavelength (e.g., 280 nm).
-
Rationale : HPLC is the industry standard for determining the purity of a compound. The area under the main product peak, as a percentage of the total area of all peaks, gives a quantitative measure of purity. For drug discovery applications, a purity of >95% is typically required.
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Part 3: Safety and Handling
As a responsible scientist, proper handling of all chemicals is essential. While a specific Material Safety Data Sheet (MSDS) for the title compound is unavailable, a conservative approach based on its structural components is warranted.
-
General Hazards : The compound should be treated as harmful if swallowed, in contact with skin, or if inhaled, which is consistent with the hazard classifications for similar 7-azaindole derivatives.[4] It may cause skin and eye irritation.
-
Handling Precautions :
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust. For weighing and transferring the solid, do so carefully to minimize aerosolization.
-
Iodinated organic compounds can be light-sensitive. It is good practice to store the material in an amber vial or protected from light to prevent potential degradation.[5]
-
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a promising and versatile chemical scaffold. While direct experimental data is limited, this guide has established a robust framework for its physicochemical properties, synthesis, and characterization based on sound scientific principles and data from close structural analogs. The strategic placement of the iodo, methyl, and carbonitrile groups on the biologically relevant 7-azaindole core makes it an exceptionally valuable building block for medicinal chemists. The protocols and rationale outlined herein provide a clear and actionable path for researchers to synthesize, validate, and ultimately unlock the potential of this molecule in the pursuit of novel therapeutics.
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Azaindole Therapeutic Agents. National Center for Biotechnology Information.[Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications.[Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. Bentham Science.[Link]
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Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.[Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information.[Link]
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Iodine in Workplace Atmospheres. Occupational Safety and Health Administration.[Link]
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI.[Link]
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Pyrrole. Wikipedia.[Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.[Link]
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